molecular formula C10H15ClN2O B11772343 4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride

4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B11772343
M. Wt: 214.69 g/mol
InChI Key: HNRDZOZFWCHKCC-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound that contains a pyridine ring attached to a tetrahydropyran ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been identified as an inhibitor of ALK5 autophosphorylation, which is involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Aminotetrahydropyran: Contains a tetrahydropyran ring with an amine group.

    Tetrahydro-2H-pyran-4-amine: Similar structure but lacks the pyridine ring.

    Pyridine Derivatives: Compounds with a pyridine ring but different substituents.

Uniqueness

4-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride is unique due to the combination of the pyridine and tetrahydropyran rings, which imparts specific chemical and biological properties. This uniqueness makes it valuable in medicinal chemistry and other research fields.

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

4-pyridin-3-yloxan-4-amine;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c11-10(3-6-13-7-4-10)9-2-1-5-12-8-9;/h1-2,5,8H,3-4,6-7,11H2;1H

InChI Key

HNRDZOZFWCHKCC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CN=CC=C2)N.Cl

Origin of Product

United States

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